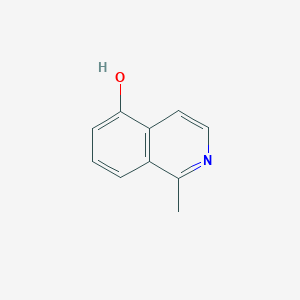

1-Methylisoquinolin-5-ol

描述

Contextualization within the Isoquinoline (B145761) Chemical Class

1-Methylisoquinolin-5-ol is a derivative of isoquinoline, a heterocyclic aromatic organic compound. atamanchemicals.com The core structure of isoquinoline consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, also known as benzo[c]pyridine. atamanchemicals.comdrugbank.com This fundamental structure is shared by thousands of natural and synthetic compounds, collectively known as isoquinolines. wikipedia.org Isoquinoline and its isomer, quinoline (B57606), are classified as benzopyridines. atamanchemicals.comwikipedia.org

The defining feature of this compound is the presence of a methyl group at the first position and a hydroxyl group at the fifth position of the isoquinoline ring. smolecule.com Its molecular formula is C₁₀H₉NO, and it has a molecular weight of approximately 159.18 g/mol . smolecule.com The hydroxyl group, in particular, significantly influences the compound's chemical reactivity and physical properties. smolecule.com

Like other isoquinolines, this compound is a weak base. atamanchemicals.com The lone pair of electrons on the nitrogen atom can accept a proton, allowing it to form salts with strong acids. atamanchemicals.comamerigoscientific.com However, the basicity of isoquinoline is weaker than that of pyridine due to the electron-withdrawing effect of the fused benzene ring. amerigoscientific.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20335-65-3 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NC=CC2=C1C=CC=C2O |

| InChI Key | BKMZNTDCSUNCMV-UHFFFAOYSA-N |

Data sourced from PubChem CID 17830641 and other chemical databases. smolecule.comnih.gov

Broad Significance of Substituted Isoquinoline Systems in Chemical Sciences

The isoquinoline framework is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of applications. amerigoscientific.comnih.gov The ability to introduce various substituents at different positions on the isoquinoline core allows for the fine-tuning of a molecule's chemical and physical properties, leading to a diverse range of functionalities. amerigoscientific.comnih.gov

Substituted isoquinolines are integral components of numerous natural products, particularly alkaloids found in plant families such as Papaveraceae and Berberidaceae. amerigoscientific.com Well-known examples include morphine and berberine, which possess significant physiological effects. amerigoscientific.com The structural backbone of many of these naturally occurring alkaloids is 1-benzylisoquinoline. wikipedia.org

In the realm of synthetic chemistry, the development of novel methods to create highly substituted isoquinolines is an active area of research. nih.gov Traditional synthesis methods like the Bischler-Napieralski and Pictet-Spengler reactions are often limited to specific types of starting materials. nih.gov Modern techniques, including palladium-catalyzed cross-coupling reactions, have expanded the diversity of accessible isoquinoline motifs. nih.gov

The applications of substituted isoquinolines are extensive:

Medicinal Chemistry: Isoquinoline derivatives are investigated for a wide range of therapeutic applications. ontosight.aiontosight.ai Research has explored their potential as anticancer, anti-inflammatory, and neuroprotective agents. smolecule.comamerigoscientific.comontosight.ai The addition of different functional groups can significantly alter the pharmacological profile of the isoquinoline scaffold. ontosight.ai For instance, research has indicated that this compound may inhibit the growth of cancer cells by interacting with DNA. smolecule.com

Materials Science: The unique electronic and photophysical properties of isoquinoline derivatives make them suitable for the development of advanced materials. amerigoscientific.com They have been incorporated into conductive polymers, organic light-emitting diodes (OLEDs), and sensors. amerigoscientific.com Furthermore, isoquinoline derivatives can act as ligands in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. amerigoscientific.com

Chemical Industry: Isoquinolines are also utilized in the manufacturing of dyes, paints, and as corrosion inhibitors. wikipedia.org

The modular nature of isoquinoline synthesis allows chemists to construct libraries of compounds for screening in various applications, underscoring the enduring importance of this heterocyclic system in scientific discovery. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-methylisoquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-8-3-2-4-10(12)9(8)5-6-11-7/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMZNTDCSUNCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations of 1 Methylisoquinolin 5 Ol

Established and Emerging Synthetic Pathways for the Isoquinoline (B145761) Core

The synthesis of the isoquinoline nucleus has been a subject of extensive research, leading to the development of several classical and modern synthetic strategies. These methods often involve the construction of the pyridine (B92270) ring fused to a benzene (B151609) ring through various cyclization strategies.

Multi-Step Chemical Synthesis from Precursors

The synthesis of 1-Methylisoquinolin-5-ol can be envisioned through a multi-step sequence starting from readily available precursors. A plausible approach involves the preparation of a suitably substituted β-phenylethylamine derivative, which can then undergo cyclization and subsequent aromatization.

One potential pathway begins with 3-hydroxyphenethylamine. Acylation of the amino group with acetyl chloride or acetic anhydride (B1165640) would yield N-(3-hydroxyphenethyl)acetamide. This intermediate possesses the necessary carbon framework and functional groups for the subsequent cyclization to form the dihydroisoquinoline ring system. The final step in this sequence would be the dehydrogenation of the resulting 1-methyl-3,4-dihydroisoquinolin-5-ol to afford the aromatic this compound. This dehydrogenation can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) at elevated temperatures or with other dehydrogenating agents like manganese dioxide (MnO₂).

Condensation, Cyclization, and Substitution Reactions

The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines, which involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com A modification of this reaction could be adapted for the synthesis of this compound. The reaction would commence with the condensation of 3-hydroxybenzaldehyde (B18108) with aminoacetaldehyde diethyl acetal (B89532) to form the corresponding Schiff base. Subsequent acid-catalyzed cyclization of this intermediate would lead to the formation of the isoquinoline ring. The introduction of the methyl group at the C1 position would require a subsequent substitution reaction on the isoquinoline core, or the use of a modified starting material, such as a propiophenone (B1677668) derivative, in a related cyclization strategy.

Bischler–Napieralski Reaction and its Modifications for Isoquinoline Analogues

The Bischler-Napieralski reaction is a powerful and widely used method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines. wikipedia.orgjk-sci.comnrochemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a suitable starting material would be N-(3-hydroxyphenethyl)acetamide. Treatment of this amide with a dehydrating agent like POCl₃ would induce an intramolecular electrophilic aromatic substitution to form the 1-methyl-3,4-dihydroisoquinolin-5-ol intermediate. wikipedia.org The reaction is most effective when the aromatic ring is activated with electron-donating groups, such as the hydroxyl group in this case. nrochemistry.com The final step to obtain this compound is the aromatization of the dihydroisoquinoline intermediate, which can be accomplished by dehydrogenation, often using a palladium catalyst. nrochemistry.com

Regioselective Functionalization Approaches

The presence of both a hydroxyl and a methyl group on the this compound ring system allows for regioselective functionalization, particularly through oxidation reactions. The electron-donating nature of the hydroxyl group at the C5 position activates the aromatic ring towards electrophilic attack and oxidation.

Advanced Oxidation Reactions to Isoquinoline-Derived Quinones

The oxidation of 5-hydroxyisoquinolines is a key transformation for the synthesis of isoquinoline-5,8-diones, which are important structural motifs in various natural products and biologically active compounds. The oxidation of this compound is expected to proceed regioselectively to yield 1-methylisoquinoline-5,8-dione. This transformation involves the oxidation of the hydroquinone-like ring of the 5-hydroxyisoquinoline.

Various oxidizing agents can be employed for this purpose. Fremy's salt (potassium nitrosodisulfonate) is a classical reagent known for the selective oxidation of phenols to quinones. wikipedia.org Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI), have emerged as mild and efficient reagents for the regioselective oxidation of phenols to quinones. nih.gov IBX, in particular, has been shown to be effective for the regioselective oxidation of polycyclic aromatic phenols to their corresponding ortho-quinones. nih.gov

Selective Oxidations Employing Modern Reagents (e.g., Ammonium Cerium(IV) Nitrate (B79036), Oxygen-Mediated Systems)

Modern synthetic chemistry offers a range of selective oxidizing agents that can be applied to the transformation of this compound. Ammonium cerium(IV) nitrate (CAN) is a powerful one-electron oxidant that is effective for the oxidation of electron-rich aromatic compounds, including phenols, to quinones. The reaction is typically carried out in a mixture of acetonitrile (B52724) and water.

Oxygen-mediated oxidation systems, often in the presence of a metal catalyst, provide an environmentally benign alternative for oxidation reactions. These systems can offer high selectivity under mild conditions. For instance, iron phthalocyanine (B1677752) supported on silica (B1680970) has been shown to catalyze the selective oxidation of phenols to quinones using tert-butylhydroperoxide as the oxidant.

Below is a table summarizing the outcomes of various oxidation reactions on phenol-containing substrates, which are analogous to the expected reactivity of this compound.

| Oxidizing Reagent | Substrate | Product | Regioselectivity |

| Fremy's Salt | 1-Phenanthrol | 1,2- and 1,4-quinones | Mixture of isomers nih.gov |

| o-Iodoxybenzoic Acid (IBX) | 1-Phenanthrol | 1,2-quinone | Ortho-selective nih.gov |

| Bis(trifluoroacetoxy)iodobenzene (BTI) | 1-Phenanthrol | 1,4-quinone | Para-selective nih.gov |

| Ammonium Cerium(IV) Nitrate (CAN) | 4-Methoxyanilines | 1,4-Benzoquinones | High yielding |

Heterocyclic Annulation and Coupling Reactions

Heterocyclic annulation and coupling reactions are powerful tools for constructing complex molecular architectures from simpler building blocks. For the 1-methylisoquinoline (B155361) system, these reactions leverage the reactivity of the methyl group and the nitrogen-containing ring to build fused heterocyclic systems with potential applications in medicinal and materials chemistry.

Reactivity Studies of 1-Methylisoquinoline in Novel Heterocycle Formation

The methyl group at the C-1 position of the isoquinoline ring is activated and serves as a key handle for various chemical transformations. Research has shown that 1-methylisoquinoline can react with various electrophilic reagents to initiate cyclization and annulation processes. For instance, it reacts with arylisothiocyanates to produce thioanilides. scispace.comscirp.org These intermediates are versatile precursors for further heterocyclic synthesis. Subsequent treatment of these thioanilides with hydrazonoyl halides leads to the formation of thiadiazole derivatives, demonstrating a reliable pathway to complex fused systems. tandfonline.com This reactivity underscores the utility of the 1-methylisoquinoline core in developing novel isoquinoline-based heterocycles. scirp.org

Synthesis of Pyrazolyl Triazoloisoquinoline and Thiadiazolyl Isoquinoline Derivatives

Building on the inherent reactivity of the 1-methylisoquinoline scaffold, specific and complex heterocyclic derivatives have been synthesized. A notable synthetic pathway involves the initial reaction of 1-methylisoquinoline with hydrazonoyl halides, which yields triazoloisoquinoline intermediates. scispace.comscirp.org This core can be further elaborated. For example, the triazoloisoquinoline product can react with dimethylformamide-dimethylacetal (DMF-DMA) to form enaminones. These enaminones are then used as building blocks, reacting with another set of hydrazonoyl halides to construct pyrazolyl triazoloisoquinoline derivatives. scispace.comscirp.org

Separately, the reaction of 1-methylisoquinoline with arylisothiocyanate creates a thioanilide intermediate. scispace.com This intermediate is pivotal for the synthesis of thiadiazolyl isoquinoline derivatives. By reacting the thioanilide with various hydrazonoyl halides, researchers have successfully generated a library of thiadiazolyl isoquinolines. scispace.comscirp.orgresearchgate.net

| Reactant 1 | Reactant 2 | Resulting Derivative | Key Transformation |

|---|---|---|---|

| 1-Methylisoquinoline | Arylisothiocyanate | Thioanilide intermediate | Thioamidation |

| Thioanilide intermediate | Hydrazonoyl Halides | Thiadiazolyl Isoquinoline | Cyclocondensation |

Microwave-Assisted Synthesis of Triazoloisoquinolines using Ecologically Acceptable Catalysts

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and reduce waste. nih.govresearchgate.netnih.gov This approach has been successfully applied to the synthesis of triazoloisoquinolines from 1-methylisoquinoline. scispace.comscirp.org

The reaction between 1-methylisoquinoline and hydrazonoyl halides can be carried out efficiently under microwave irradiation. scispace.comscirp.org To align with green chemistry principles, traditional organic bases like triethylamine (B128534) are replaced with ecologically acceptable catalysts. Chitosan (B1678972), a natural biopolymer, has been identified as an effective, heterogeneous, and eco-friendly basic catalyst for this transformation. scispace.comscirp.orgresearchgate.net The use of chitosan in combination with microwave heating in a solvent like ethanol (B145695) provides a rapid and sustainable route to scispace.commdpi.commdpi.comtriazolo[3,4-a]isoquinolines. scispace.com This method not only enhances reaction rates, with transformations often completing in minutes, but also simplifies product purification, as the solid catalyst can be easily filtered off. scispace.comcore.ac.uk

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Catalyst | Triethylamine in Chloroform | Chitosan in Ethanol |

| Reaction Time | Hours to Days | ~10 minutes |

| Environmental Impact | Use of chlorinated solvent and volatile base | Use of ethanol and a biodegradable catalyst |

| Yield | Moderate to Good | Good to Excellent |

Multicomponent Reactions for Constructing Complex Isoquinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. rsc.org MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org Various MCRs have been developed to construct diverse and complex isoquinoline scaffolds. nih.gov

For example, MCRs based on the Pictet-Spengler reaction have been utilized to create complex polycyclic frameworks containing the isoquinoline core. core.ac.ukresearchgate.net Other strategies involve cascade reactions, such as a three-component synthesis of coumarin-based pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds initiated by the formation of an isoquinolinium ylide. nih.gov Similarly, dispiro isoquinoline scaffolds can be synthesized via a multicomponent pathway involving the 1,3-dipolar cycloaddition of an azomethine ylide generated from isatin (B1672199) and tetrahydroisoquinoline. nih.gov These methods provide powerful and convergent routes to novel and structurally complex isoquinoline derivatives from simple and readily available starting materials. core.ac.uknih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. Palladium, in particular, has been extensively used in a wide array of transformations for the synthesis and functionalization of heterocyclic compounds, including isoquinolines.

Palladium-Catalyzed Transformations for Isoquinoline Synthesis

One prominent strategy involves the sequential palladium-catalyzed α-arylation of ketones followed by a cyclization step. nih.gov This approach enables the synthesis of polysubstituted isoquinolines that are not limited to electron-rich systems. nih.gov Another powerful technique is the palladium-catalyzed aminocarbonylation of halo-isoquinolines. For instance, 1-iodoisoquinoline (B10073) can be effectively reacted with various amines and carbon monoxide in the presence of a palladium catalyst to produce a diverse library of isoquinoline-1-carboxamides. mdpi.com The choice of palladium catalyst and ligand (e.g., Pd(OAc)₂/PPh₃ or Pd(OAc)₂/XantPhos) can be tailored to accommodate amines with different steric and electronic properties. mdpi.com

Furthermore, palladium catalysis is instrumental in C-H activation and annulation reactions. A novel method for synthesizing 3,4-substituted hydroisoquinolones involves the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com Such transition-metal-catalyzed C-H functionalization strategies represent a sustainable and efficient approach for constructing valuable heterocyclic products from simple precursors in an atom-economical fashion. mdpi.com

Copper-Catalyzed Reactions in Isoquinoline Derivatization

Copper catalysis offers a cost-effective and versatile tool for the functionalization of heterocyclic compounds, including isoquinolines. These catalysts facilitate a range of transformations, from oxidation to the formation of new carbon-carbon and carbon-heteroatom bonds.

One significant application is the aerobic oxidation of tetrahydroisoquinolines (THIQs) and dihydroisoquinolines (DHIQs) to their corresponding isoquinoline derivatives. acs.org This method provides a green and practical approach, utilizing copper(II) bromide (CuBr₂) as the catalyst and air as the clean oxidant, thereby avoiding the need for stoichiometric amounts of hazardous and toxic oxidizing agents like KMnO₄ or PCC. acs.org The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups, making it a valuable method for the synthesis of isoquinoline alkaloids and their derivatives. acs.org

Copper catalysts are also instrumental in constructing more complex molecular architectures. For instance, an efficient one-pot synthesis of isoquinoline-substituted isobenzofurans has been developed using a copper(I) catalyst. nyu.edunih.gov This transformation involves the reaction of substituted 1,5-diynes with isoquinoline N-oxides, resulting in the formation of a new C-C bond and two C-O bonds in moderate to excellent yields. nih.gov Furthermore, copper complexes have been designed to catalyze C-N bond formation, a crucial step in the synthesis of many nitrogen-containing compounds. mdpi.com Tridentate copper(II) complexes, for example, can activate diazo compounds to form copper carbene intermediates, which then react with N-nucleophiles to create new C-N bonds under mild conditions. mdpi.com

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Aerobic Oxidation | CuBr₂ (20 mol%) | Tetrahydroisoquinolines (THIQs), Dihydroisoquinolines (DHIQs) | Uses air as a clean oxidant; mild conditions (25 °C); high yields. | acs.org |

| Isobenzofuran Formation | Copper(I) catalyst | 1,5-Diynes, Isoquinoline N-oxides | One-pot synthesis; forms one C-C and two C-O bonds. | nih.gov |

| C-N Bond Formation | Cu²⁺(PQM) complex | N-nucleophiles, Diazo carbonyl compounds | Cost-effective protocol; proceeds under mild conditions. | mdpi.com |

Auto-Transfer Hydrogenative Reactions for C-Alkylation of Related Heteroarenes

Auto-transfer hydrogenative (ATH) or hydrogen borrowing reactions represent a highly efficient and atom-economical strategy for the C-alkylation of methyl groups on heteroaromatic rings. mdpi.comresearchgate.net This methodology utilizes readily available and less toxic alcohols as alkylating agents, producing water as the sole byproduct. mdpi.comresearchgate.net The process involves the temporary oxidation of the alcohol to an aldehyde by a transition-metal catalyst, which then undergoes a condensation reaction with the activated methyl group of the heteroarene. Subsequent reduction of the resulting intermediate by the catalyst, which had captured the hydrogen from the initial alcohol oxidation, yields the elongated alkyl chain.

A wide array of transition-metal catalysts, including both noble metals (Ir, Pt, Ru) and more earth-abundant first-row metals (Ni, Co, Fe, Mn), have been successfully employed for this transformation. mdpi.comresearchgate.net These catalytic systems have proven effective for the C-alkylation of numerous methyl-substituted N-heteroarenes, such as quinolines, pyridines, and benzimidazoles. researchgate.net The ATH reaction is a powerful tool for creating C(sp³)–C(sp³) bonds directly from C(sp³)–H bonds, circumventing the need for pre-functionalized starting materials and harsh reaction conditions often associated with traditional alkylation methods. mdpi.com

| Catalyst Type | Metal Center | Key Advantages | Reference |

|---|---|---|---|

| Noble Metals | Iridium (Ir), Platinum (Pt), Ruthenium (Ru) | High efficiency and activity for dehydrogenative and hydrogenative steps. | mdpi.com |

| Earth-Abundant Metals | Nickel (Ni), Cobalt (Co), Iron (Fe), Manganese (Mn) | Cost-effective, reduced toxicity, and more sustainable. | mdpi.comresearchgate.net |

Innovative Synthetic Strategies

Aminomethylation/Hydrogenolysis as Alternatives to Direct Methylation

The introduction of a methyl group at the C1 position of the isoquinoline ring is a key step in the synthesis of many natural products. While direct methylation of a metalated isoquinoline intermediate is possible, it can suffer from difficult product separation. d-nb.infonih.gov An innovative and effective alternative is a multi-step sequence involving aminomethylation followed by hydrogenolysis. d-nb.infonih.govbeilstein-journals.org

This strategy begins with the direct metalation of a protected isoquinoline precursor, such as 7-benzyloxy-6-methoxyisoquinoline, using a strong base like the Knochel-Hauser base (TMPMgCl·LiCl). The resulting metalated intermediate is then quenched with Eschenmoser's salt, which introduces an N,N-dimethylaminomethyl group at the C1 position. d-nb.info This tertiary benzylamine (B48309) product is typically easier to purify than the product of direct methylation. d-nb.infonih.gov The final step involves quaternization of the amine with iodomethane, followed by hydrogenolytic cleavage of both the resulting benzylamine group and the benzyl (B1604629) ether protecting group to furnish the desired 1-methylisoquinoline product. d-nb.info This method provides a robust and clean alternative for synthesizing C1-methylated isoquinolines. nih.gov

Application of Direct Imine Acylation Methodology

Direct Imine Acylation (DIA) is a versatile and convergent method for the synthesis of diverse nitrogen-containing heterocycles. researchgate.netnih.gov The core of this methodology involves the coupling of an imine and a carboxylic acid, typically activated in situ with a coupling agent like propylphosphonic acid anhydride (T3P). nih.govwhiterose.ac.uk This generates a reactive N-acyliminium ion intermediate, which can then be trapped by a nucleophile. When the nucleophile is tethered to the carboxylic acid component, intramolecular cyclization occurs, leading to the formation of a wide array of heterocyclic structures. nih.gov

This strategy has been employed in the synthesis of complex scaffolds, including spirocycles and precursors to natural products. whiterose.ac.uk For example, DIA has been used to construct advanced delta-lactam precursors and spirocyclic indole (B1671886) products. researchgate.netwhiterose.ac.uk The versatility of the imine and carboxylic acid starting materials allows for the generation of significant molecular diversity, making DIA a powerful tool for building libraries of heterocyclic compounds that could include the isoquinoline framework. nih.gov

Blue-Light-Mediated Reactions for Polyalkylation of Heteroarenes

Photoredox catalysis and light-mediated reactions have emerged as powerful tools in modern organic synthesis, enabling transformations under exceptionally mild conditions. Blue light, in particular, is frequently used to initiate radical-based reactions for the functionalization of heteroarenes. nih.govresearchgate.net These methods often operate at ambient temperature and can proceed without a traditional photocatalyst by forming a light-absorbing electron donor-acceptor (EDA) complex between the reactants. nih.govresearchgate.net

For the alkylation of heteroarenes, visible light can induce the formation of alkyl radicals from various precursors. For instance, a photocatalyst-free, decarboxylative alkylation of heteroaryl sulfinimines has been achieved using redox-active esters under blue light irradiation. researchgate.net Another approach involves the direct cross-dehydrogenative coupling of heteroarenes with aliphatic alcohols in an aqueous solution. sioc-journal.cn In this method, α-hydroxyalkyl radicals are generated from alcohols via a hydrogen atom transfer (HAT) process initiated by persulfate salts under visible light, which then engage in Minisci-type reactions with the heterocycle. sioc-journal.cn These light-mediated strategies offer a green and efficient pathway for installing alkyl groups onto heteroaromatic systems.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commsu.edu Many of the modern synthetic methodologies discussed for isoquinoline synthesis align with these principles.

Prevention and Atom Economy : It is better to prevent waste than to treat it after it has been created. sigmaaldrich.commsu.edu ATH reactions (Section 2.4.3) exemplify this by using alcohols as alkylating agents to produce the desired product and water, maximizing the incorporation of starting materials into the final product (high atom economy). mdpi.comnih.gov

Less Hazardous Chemical Syntheses : Synthetic methods should be designed to use and generate substances with little or no toxicity. sigmaaldrich.com The use of air as a clean oxidant in copper-catalyzed aerobic oxidation (Section 2.4.2) is a prime example, replacing hazardous heavy metal oxidants. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, minimizing waste. sigmaaldrich.com The transition-metal-catalyzed ATH reactions and copper-catalyzed derivatizations are central to the discussed syntheses. acs.orgmdpi.com

Design for Energy Efficiency : Energy requirements should be minimized, with reactions conducted at ambient temperature and pressure whenever possible. sigmaaldrich.com Blue-light-mediated reactions (Section 2.5.3) often proceed at room temperature, offering a significant energy advantage over methods requiring high heat. sioc-journal.cn

Use of Renewable Feedstocks and Safer Solvents : The use of alcohols, which can be derived from renewable biomass, in ATH reactions aligns with the principle of using renewable feedstocks. researchgate.net Furthermore, developing reactions in greener solvents, such as water, is a key goal. sioc-journal.cn

By integrating these principles, chemists can develop more sustainable and environmentally benign routes for the synthesis of this compound and other valuable isoquinoline derivatives.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. libretexts.org Traditional methods for synthesizing the isoquinoline core, such as the Pomeranz–Fritsch and Bischler–Napieralski reactions, are well-established but often suffer from poor atom economy and the generation of significant waste. rsc.orgnih.gov

A plausible classical route to this compound is a modification of the Pomeranz–Fritsch reaction. This synthesis would likely involve the condensation of 3-hydroxybenzaldehyde with an aminoacetal, followed by an acid-catalyzed cyclization.

Reaction Scheme: C₇H₆O₂ (3-Hydroxybenzaldehyde) + C₆H₁₅NO₂ (Aminoacetaldehyde diethyl acetal) → C₁₀H₉NO (this compound) + 2 C₂H₅OH (Ethanol) + H₂O (Water)

While this reaction can produce the desired product, it generates stoichiometric byproducts, namely ethanol and water, which lowers its atom economy. The efficiency of this reaction can be quantitatively assessed using the formula for percent atom economy:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The calculation for this specific reaction demonstrates the inherent inefficiency of this classical approach.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Reactant |

| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | 133.19 | Reactant |

| This compound | C₁₀H₉NO | 159.19 | Desired Product |

Atom Economy Calculation:

|

This atom economy of 62.36% indicates that a significant portion of the reactant mass (37.64%) is converted into byproducts, which are considered waste in the context of this synthesis. Furthermore, classical methods like the Pomeranz–Fritsch reaction typically require strong acids (e.g., concentrated sulfuric acid) as catalysts and dehydrating agents, which present challenges for neutralization and disposal, further contributing to the environmental impact. wikipedia.orgchemistry-reaction.com Modern synthetic strategies aim to overcome these limitations by designing routes with higher atom economy, such as addition and cycloaddition reactions that incorporate all reactant atoms into the final product.

Sustainable Reaction Conditions and Catalysis

The pursuit of sustainability in chemical synthesis extends beyond atom economy to encompass reaction conditions and the nature of the catalysts employed. Green chemistry principles advocate for the use of milder conditions, renewable resources, and catalytic processes over stoichiometric reagents. rsc.org

Sustainable Solvents: Traditional isoquinoline syntheses often utilize hazardous and volatile organic solvents. Modern approaches prioritize the use of greener alternatives. For instance, polyethylene (B3416737) glycol (PEG-400) has been successfully used as a biodegradable and recyclable solvent for ruthenium-catalyzed isoquinoline synthesis. niscpr.res.in Ethanol, derived from biomass, is another environmentally benign solvent that has been employed for rhodium(III)-catalyzed syntheses of isoquinolone derivatives at room temperature. chemistryviews.org Water is also an ideal green solvent, and some ruthenium-catalyzed annulation reactions to form fused pyrazole-isoquinoline systems have been effectively performed in aqueous media.

Advanced Catalysis: Catalysis is a key pillar of green chemistry, offering pathways that are more selective and efficient. In the context of isoquinoline synthesis, significant advances have been made:

Ruthenium (II) Catalysis: Homogeneous ruthenium catalysts have been used in biodegradable solvents like PEG-400 for the C-H/N-N bond activation and annulation of hydrazines with alkynes, providing high yields of isoquinolines and allowing for the recycling of the catalytic system. niscpr.res.in

Rhodium (III) Catalysis: Commercially available rhodium complexes have been used to catalyze the synthesis of isoquinolones from N-methoxybenzamides in ethanol at room temperature, eliminating the need for stoichiometric external oxidants. chemistryviews.org

Heterogeneous Catalysis: The use of solid catalysts, such as zeolites, offers a greener alternative to traditional strong acids in reactions like the Bischler–Napieralski cyclization. Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and minimizing waste.

By integrating these sustainable practices, the synthesis of this compound and other isoquinoline derivatives can be achieved with significantly reduced environmental impact, aligning with the principles of modern green chemistry.

Advanced Spectroscopic and Structural Elucidation of 1 Methylisoquinolin 5 Ol Systems

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of 1-methylisoquinolin-5-ol. By measuring the mass with high accuracy (typically to four or five decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₉NO), the expected exact mass can be calculated:

C: 10 x 12.00000 = 120.00000

H: 9 x 1.00783 = 9.07047

N: 1 x 14.00307 = 14.00307

O: 1 x 15.99491 = 15.99491

Calculated Exact Mass: 159.06845

An HRMS experiment would be expected to yield a measured mass very close to this calculated value, thus confirming the molecular formula.

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 160.07568 | Hypothetical Value |

| [M+Na]⁺ | 182.05762 | Hypothetical Value |

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for isoquinoline (B145761) alkaloids involve the loss of small neutral molecules or radicals. For this compound, potential fragmentations could include the loss of the methyl group or the hydroxyl group.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and the electronic structure of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C=N (isoquinoline) | Stretching | 1600-1650 |

| C-O (hydroxyl) | Stretching | 1000-1260 |

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be a strong indication of the hydroxyl group. The absorptions in the 1450-1650 cm⁻¹ region would be characteristic of the aromatic and heteroaromatic ring systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into its conjugated systems and the presence of non-bonding electrons. The electronic transitions observed in the UV-Vis spectra of heteroaromatic compounds like isoquinoline derivatives are typically of π → π* and n → π* types.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are generally intense and occur in molecules with conjugated double bonds, such as the aromatic system of the isoquinoline ring. The n → π* transitions, which are typically less intense, involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to an antibonding π* orbital. libretexts.org

The UV-Vis spectrum of the parent compound, isoquinoline, has been studied in the gas phase, revealing a series of valence and Rydberg transitions. rsc.org For substituted isoquinolines, the position and intensity of these absorption bands can be significantly influenced by the nature and position of the substituents on the ring system. The introduction of a methyl group at the 1-position and a hydroxyl group at the 5-position in this compound is expected to cause a shift in the absorption maxima compared to unsubstituted isoquinoline.

Table 1: Experimental UV-Visible Absorption Maxima (λmax) for 5-Substituted Isoquinolines in Benzene (B151609)

| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| 5-bromoisoquinoline (B27571) (5-BIQ) | 321 | 308 | 289 |

| 5-aminoisoquinoline (B16527) (5-AIQ) | 339 | - | - |

| 5-nitroisoquinoline (B18046) (5-NIQ) | 341 | 305 | 251 |

Data sourced from a quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. researchgate.net

The data in Table 1 demonstrates that substituents at the 5-position significantly influence the electronic absorption spectra of the isoquinoline core. For this compound, the hydroxyl group (-OH) at the 5-position, being an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the isoquinoline ring due to the donation of its lone pair of electrons into the aromatic system. This effect is similar to what is observed with the amino group in 5-aminoisoquinoline. The methyl group at the 1-position is also likely to have a minor influence on the electronic transitions.

Furthermore, the solvent in which the spectrum is recorded can have a pronounced effect on the absorption maxima. uobabylon.edu.iq Polar solvents can interact with the solute molecules, stabilizing either the ground or the excited state, leading to either a bathochromic (red) or hypsochromic (blue) shift. wikipedia.org For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift because the lone pair in the ground state is stabilized by the polar solvent. libretexts.org Conversely, π → π* transitions often exhibit a bathochromic shift in polar solvents. libretexts.org Therefore, the UV-Vis spectrum of this compound is expected to show solvent-dependent shifts, which can be used to help identify the nature of the electronic transitions.

Theoretical and Computational Investigations of 1 Methylisoquinolin 5 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic structure and associated properties. These methods are broadly categorized by their level of theory and approximations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system based on its electron density. calvin.edu This approach is highly effective for investigating the structural, electronic, and magnetic properties of molecules. nih.gov

For 1-Methylisoquinolin-5-ol, DFT calculations can be used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. The electronic structure is elucidated through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Eg) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. scirp.org

Furthermore, DFT allows for the calculation of various quantum chemical descriptors that predict reactivity. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov These parameters help in understanding the molecule's tendency to interact with other chemical species. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. nih.govnih.gov Studies on related quinoline (B57606) derivatives have successfully used these DFT-derived descriptors to explain and predict their reactivity patterns. scirp.orgdergipark.org.tr

Table 1: Key Quantum Chemical Descriptors Calculated by DFT

| Descriptor | Symbol | Significance in Reactivity Prediction |

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electronegativity | χ | Measures the tendency of the molecule to attract electrons. |

| Global Hardness | η | Measures the resistance to change in electron distribution or charge transfer. |

| Global Softness | S | The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons. |

| Electrophilicity Index | ω | Quantifies the ability of a species to accept electrons; a global reactivity index. |

Beyond DFT, other quantum mechanical methods are available for molecular property computations, primarily categorized as ab initio and semiempirical methods.

Ab Initio Methods: These methods calculate solutions to the Schrödinger equation from first principles, without using experimental data for parameterization. mpg.de The Hartree-Fock (HF) method is the simplest ab initio approach. While computationally more demanding than DFT or semiempirical methods, ab initio calculations provide a systematic path toward higher accuracy. mpg.de They are often used for small molecules or as benchmarks for more approximate methods.

Semiempirical Methods: These methods are derived from the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. ucsb.edunih.gov This parameterization makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. nih.gov Common semiempirical methods include AM1, PM3, and RM1. researchgate.netscielo.br While their speed is a major advantage, their accuracy can be erratic, especially for molecules that differ significantly from the compounds used in their parameterization sets. ucsb.edu They are particularly useful for initial optimizations of large systems or when a qualitative understanding of electronic properties is sufficient. ucsb.edu

For this compound, ab initio methods could provide highly accurate benchmark data for its geometry and electronic properties, while semiempirical methods could be employed for rapid screening of derivatives or for modeling its behavior in larger, more complex environments.

Table 2: Comparison of Quantum Chemical Calculation Methods

| Method Type | Basis of Method | Relative Computational Cost | General Accuracy | Typical Application for this compound |

| Ab Initio (e.g., HF) | Solves the Schrödinger equation from first principles with no empirical parameters. | High | Moderate to High | High-accuracy geometry and energy calculations for benchmarking. |

| Density Functional Theory (DFT) | Calculates energy based on the system's electron density. | Medium | High | Predicting electronic structure, reactivity descriptors, and spectroscopic properties. |

| Semiempirical (e.g., AM1, PM3) | Uses a simplified HF formalism with parameters from experimental data. | Low | Low to Moderate | Rapid conformational searches, calculations on large systems or high-throughput screening. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical investigations from static structures to the dynamic behavior of molecules, providing insights into conformational flexibility, intermolecular interactions, and reaction pathways over time.

Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt through rotation around its single bonds and the associated energy differences. lumenlearning.comlibretexts.org For a molecule like this compound, which has a rotatable methyl group, identifying the most stable conformers is crucial as conformational preferences can influence its chemical and biological activity. Computational methods can systematically explore the conformational landscape to locate low-energy structures. nih.gov

Modeling intermolecular interactions is also critical for understanding how this compound might behave in a condensed phase or interact with other molecules, such as a biological receptor. Quantum chemical methods can be used to calculate the strength and nature of noncovalent interactions like hydrogen bonding and π-stacking, which are expected to be significant for this molecule due to its hydroxyl group and aromatic rings. Semiempirical methods with corrections for dispersion and hydrogen bonding have been developed to better handle these interactions in large systems. nih.gov

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions. By modeling the transition states and intermediates along a reaction pathway, it is possible to calculate activation energies and reaction rates. nih.gov For this compound, this could involve simulating its synthesis or its participation in subsequent reactions, such as the formation of benzo[a]quinolizine derivatives. researchgate.net

Transition state modeling using DFT, for instance, has been successfully applied to predict the reactivity and potential toxicity of various classes of chemicals by calculating the energy barriers for their reactions with nucleophiles. nih.gov Such an approach could be used to model the reactivity of the isoquinoline (B145761) core or the methyl and hydroxyl substituents of this compound, providing a mechanistic understanding of its chemical behavior.

A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org It can be visualized as a landscape where valleys correspond to stable molecules (local minima) and mountain passes correspond to transition states (saddle points) that connect these minima. libretexts.org

Exploring the PES is essential for a comprehensive understanding of a molecule's properties and reactivity. nsf.gov For this compound, a PES scan could be performed by systematically changing key dihedral angles (e.g., related to the methyl group rotation) to map out the energy landscape. This analysis would reveal the lowest-energy conformers, the energy barriers for converting between them, and the pathways for conformational change. researchgate.net The construction of a PES allows for the theoretical exploration of molecular shapes and the computation of reaction rates, making it a powerful tool in computational chemistry. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. For isoquinoline derivatives, including systems related to this compound, QSAR is a powerful tool for designing new molecules with desired properties and for predicting the behavior of untested compounds. dergipark.org.tr These models are built upon the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical characteristics. nih.gov

Correlation of Molecular Descriptors with Observed Chemical Properties

The foundation of any QSAR model is the selection of relevant molecular descriptors that can effectively capture the structural features responsible for a particular chemical property or biological activity. For isoquinoline and quinoline derivatives, a variety of descriptors are employed to model properties ranging from antibacterial activity to enzyme inhibition. nih.govjapsonline.com These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

Key molecular descriptors and their typical correlations in isoquinoline-like systems include:

Electronic Descriptors: These quantify the electronic aspects of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic charges. dergipark.org.tr For instance, in studies of quinolinone-based thiosemicarbazones, increased electron density and electronegativity were found to negatively correlate with antitubercular activity, suggesting that modulating these electronic features is crucial for improving efficacy. nih.gov

Steric and Structural Descriptors: These relate to the size and shape of the molecule. Descriptors such as molar refractivity (MR), molecular volume, and van der Waals volume are commonly used. dergipark.org.trresearchgate.net In some models, the van der Waals volume plays a pivotal role, with a positive correlation to biological activity, indicating that larger molecules may exhibit better interaction with a target site. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common hydrophobic descriptor, representing a molecule's lipophilicity. This property is critical for membrane permeability and reaching biological targets.

Topological Descriptors: These are numerical indices derived from the graph representation of a molecule, describing its connectivity and shape.

The correlation between these descriptors and the observed properties is established using statistical methods. For example, a study on 5,8-quinolinequinone derivatives found that anti-proliferative activity was significantly correlated with the electrophilicity index, ionization potential, and E-LUMO. dergipark.org.tr

| Descriptor Category | Example Descriptors | Typical Correlation with Biological Activity |

| Electronic | E-HOMO, E-LUMO, Electronegativity (χ), Dipole Moment (μ) | Activity can be positively or negatively correlated depending on the specific interaction mechanism. dergipark.org.trnih.gov |

| Steric/Structural | Molar Refractivity (MR), Van der Waals Volume, Molecular Weight | Often, an optimal size exists. Increased volume can enhance van der Waals interactions but may also lead to steric hindrance. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A parabolic relationship is common; activity increases with lipophilicity to an optimal point, then decreases. |

| Topological | Polar Surface Area (PSA), Connectivity Indices | PSA is often inversely correlated with cell permeability. |

Development of Predictive Models for Isoquinoline Derivatives

Once relevant descriptors are identified, predictive QSAR models are developed using various statistical and machine learning techniques. The goal is to create a robust and statistically significant equation that can accurately predict the activity of new, unsynthesized isoquinoline derivatives. jmchemsci.com

The general workflow for developing a predictive model involves:

Dataset Curation: A dataset of isoquinoline derivatives with experimentally determined activities is compiled. This set is typically divided into a training set for model building and a test set for external validation. nih.gov

Descriptor Calculation: A large number of 2D and 3D molecular descriptors are calculated for all molecules in the dataset using specialized software. nih.gov

Model Generation: Statistical methods are used to build the model. Common techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation relating the most significant descriptors to activity. elsevierpure.com Genetic algorithms are often used to select the best combination of descriptors for the MLR model. elsevierpure.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA): These 3D-QSAR methods generate models based on the steric, electrostatic, and other fields surrounding the molecules. nih.gov For a series of pyrimido-isoquinolin-quinones, CoMFA and CoMSIA models were successfully developed to predict antibacterial activity, with the best models showing high correlation coefficients (r² > 0.89). nih.gov

Machine Learning (ML): Modern approaches utilize algorithms like Support Vector Machines (SVM), Random Forests, and Gradient Boosting to build non-linear models, which can often achieve higher predictive accuracy. nih.govresearchgate.net

Model Validation: The predictive power of the generated model is rigorously assessed. Statistical metrics such as the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (q² or Q²loo), and the correlation coefficient for the external test set are used to evaluate the model's robustness and predictive ability. researchgate.netresearchgate.net A robust model will have high values for these metrics, indicating a strong correlation and good predictive performance. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV/Vis Spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in structure elucidation and the interpretation of experimental data. Density Functional Theory (DFT) is a cornerstone of these predictive methods. nih.gov

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C nuclei, is a well-established computational task. Accurate predictions can help assign experimental spectra and confirm molecular structures. mdpi.com

The standard methodology involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)). Including a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for achieving high accuracy. mdpi.com

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach. mdpi.com The choice of DFT functional and basis set significantly impacts accuracy. Benchmarking studies have shown that functionals like WP04 for ¹H shifts and ωB97X-D for ¹³C shifts provide excellent results. mdpi.com

Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Recent advances in machine learning (ML) have led to the development of highly accurate prediction tools. nih.govdoaj.org Programs like PROSPRE use deep learning algorithms trained on large experimental datasets to predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm, often outperforming traditional DFT methods. nih.gov

| Method | Typical Accuracy (¹H NMR) | Key Features |

| DFT (e.g., WP04/6-311++G(2d,p)) | Root-Mean-Square Deviation (RMSD) of 0.07 to 0.19 ppm mdpi.com | Requires geometry optimization and selection of appropriate functional/basis set. Accounts for solvent effects via PCM. |

| Machine Learning (e.g., PROSPRE) | Mean Absolute Error (MAE) < 0.10 ppm nih.gov | Trained on vast experimental data. Very fast prediction from a 2D structure. Can be solvent-specific. |

| Hybrid Methods (CHARGE) | High accuracy | Combines neural networks for short-range effects with theoretical calculations for long-range effects. researchgate.net |

Prediction of UV/Vis Spectra

The prediction of ultraviolet-visible (UV/Vis) absorption spectra is performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the electronic excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to absorption intensity). chemrxiv.org

The computational process is as follows:

A ground-state geometry optimization is performed, similar to the first step in NMR prediction. karazin.ua

Using the optimized structure, a TD-DFT calculation is run to compute the vertical excitation energies to the first several singlet excited states. morressier.com

The output provides a list of electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. The transitions with the highest oscillator strengths correspond to the major peaks in the experimental spectrum.

The choice of DFT functional is critical for obtaining accurate UV/Vis predictions. Benchmarking studies have evaluated numerous functionals, with B2PLYP and M06 showing reliability for organic molecules, often predicting spectra within a ±10% scaling window without requiring significant empirical adjustments. chemrxiv.org The resulting data can be used to generate a simulated spectrum by fitting the calculated transitions to Gaussian functions, allowing for a direct visual comparison with experimental results. chemrxiv.org Machine learning algorithms are also being explored for classifying molecules based on their potential to absorb in the UV-Vis range. nih.gov

Mechanistic Studies Involving 1 Methylisoquinolin 5 Ol and Its Analogs

Elucidation of Reaction Mechanisms in Organic Transformations

Understanding the precise mechanisms of reactions that form the isoquinoline (B145761) core is crucial for synthetic chemists. This knowledge allows for the optimization of reaction conditions and the prediction of product structures, including regiochemistry and stereochemistry.

Investigation of Catalytic Cycles and Intermediates

The synthesis of substituted isoquinolines like 1-Methylisoquinolin-5-ol often relies on classic cyclization reactions, each with a distinct catalytic cycle and set of intermediates. Two of the most notable methods are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides in the presence of a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgwikipedia.org The mechanism is believed to proceed through one of two primary pathways depending on the reaction conditions. One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, while another involves a nitrilium ion intermediate. wikipedia.org Both pathways culminate in the cyclization of the activated intermediate to form a 3,4-dihydroisoquinoline (B110456). This intermediate can then be oxidized to the fully aromatic isoquinoline core. wikipedia.orgwikipedia.org For example, the synthesis of protoberberine and benzo[c]phenanthridine (B1199836) alkaloids has been achieved through Bischler-Napieralski cyclization, which proceeds via a 3,4-dihydroisoquinoline derivative intermediate. acs.orgnih.gov

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. pharmaguideline.comiust.ac.ir This reaction forms a Schiff base, which is then protonated to create an electrophilic iminium ion. nih.gov The subsequent intramolecular cyclization onto the aromatic ring yields a tetrahydroisoquinoline. pharmaguideline.com The presence of electron-donating groups on the aromatic ring of the phenethylamine (B48288) precursor, such as a hydroxyl group in the case of this compound's precursors, facilitates the cyclization under milder conditions. pharmaguideline.com The reaction can proceed through a spiroindolenine intermediate, and the stereochemical outcome can be influenced by the electronic properties of the reacting groups and the acidity of the catalyst. acs.org

Transition-metal-catalyzed reactions have also emerged as powerful tools for isoquinoline synthesis. bohrium.com For instance, a plausible mechanism for palladium-catalyzed C-H activation/annulation begins with the formation of a five-membered cyclopalladation intermediate, which then undergoes coordination and insertion of an allene (B1206475) or alkyne, followed by reductive elimination to yield the isoquinoline product and regenerate the catalyst. mdpi.comnih.gov

Understanding Regioselectivity and Stereoselectivity in Synthesis

The substitution pattern of the final isoquinoline product is determined by the regioselectivity of the cyclization step. In reactions like the Bischler-Napieralski and Pictet-Spengler, the position of intramolecular attack on the aromatic ring is directed by the existing substituents. Electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, activate the ortho and para positions for electrophilic substitution. The cyclization typically occurs at the position that is most electronically activated and sterically accessible. researchgate.net For instance, in the synthesis of tetrahydroisoquinolines, regioselectivity depends on the activation of the phenylethylamine aromatic ring, with the less hindered ortho position usually being the preferred site for cyclization. researchgate.net

Stereoselectivity is a key consideration when a new chiral center is formed, particularly at the C-1 position in the Pictet-Spengler reaction. researchgate.net The use of chiral starting materials, such as derivatives of amino acids like L-tryptophan, can induce high stereoselectivity through a process of 1,3-chirality transfer. arkat-usa.org The stereochemical outcome is often dependent on reaction conditions, with kinetic control (lower temperatures) and thermodynamic control (higher temperatures) sometimes yielding different diastereomers. nih.gov The solvent can also play a crucial role; for example, high cis stereoselectivity has been achieved in acetonitrile (B52724) or nitromethane (B149229) in certain Pictet-Spengler reactions. nih.gov Computational studies have suggested that interactions, such as those between a positively charged migratory group and the electron-rich indole (B1671886) ring, can favor stereospecificity. acs.org

Biosynthetic Pathway Investigations of Isoquinoline Alkaloids

Nature synthesizes a vast array of isoquinoline alkaloids through elegant and efficient enzymatic pathways. These investigations provide fundamental insights into how complex molecules are constructed from simple precursors.

Enzymatic Pathways Leading to Isoquinoline Structures

The biosynthesis of isoquinoline alkaloids is a multi-step enzymatic cascade that begins with the amino acid tyrosine. nih.gov A key initial step is the formation of (S)-norcoclaurine, the central precursor for most benzylisoquinoline alkaloids (BIAs). nih.gov This is achieved through a stereoselective Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by the enzyme Norcoclaurine Synthase (NCS). nih.govnih.govacs.org

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications occur, including O-methylation, N-methylation, and hydroxylation, to produce the crucial intermediate (S)-reticuline. nih.govresearchgate.net From this branch-point intermediate, pathways diverge to create a wide variety of alkaloid structures. biocyclopedia.comnih.gov A pivotal enzyme in this divergence is the Berberine Bridge Enzyme (BBE). wikipedia.org BBE, a flavoprotein oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge" carbon of (S)-scoulerine, marking the committed step towards the synthesis of protoberberine and benzophenanthridine alkaloids. researchgate.netbiocyclopedia.comnih.gov Subsequent reactions are catalyzed by various enzymes, including methyltransferases and cytochrome P450-dependent oxidases, to generate the final alkaloid products. nih.govresearchgate.net

| Enzyme | Abbreviation | Function | Substrate(s) | Product |

|---|---|---|---|---|

| Tyrosine/Dopa Decarboxylase | TYDC | Decarboxylation of tyrosine and L-DOPA. nih.govsemanticscholar.orgoup.com | L-Tyrosine, L-DOPA | Tyramine, Dopamine |

| Norcoclaurine Synthase | NCS | Catalyzes the first committed step via a Pictet-Spengler condensation. nih.govacs.org | Dopamine, 4-HPAA | (S)-Norcoclaurine |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylation of the 6-hydroxyl group. researchgate.net | (S)-Norcoclaurine | (S)-Coclaurine |

| Coclaurine N-methyltransferase | CNMT | N-methylation of the secondary amine. researchgate.net | (S)-Coclaurine | (S)-N-methylcoclaurine |

| Berberine Bridge Enzyme | BBE | Forms the methylene (B1212753) bridge of the protoberberine scaffold. nih.govwikipedia.org | (S)-Reticuline | (S)-Scoulerine |

Tyrosine as a Precursor in Isoquinoline Alkaloid Biosynthesis

The amino acid L-tyrosine is the fundamental building block for the vast majority of isoquinoline alkaloids found in nature. nih.gov The entire carbon skeleton of tyrosine is incorporated into the final alkaloid structure. biocyclopedia.com Biosynthesis begins with the conversion of tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govbiocyclopedia.com

Dopamine is formed from tyrosine via decarboxylation and hydroxylation, a process involving enzymes like tyrosine/dopa decarboxylase (TYDC). nih.govoup.comwikipedia.org 4-HPAA is also derived from tyrosine. biocyclopedia.com These two tyrosine-derived units are then joined in the Norcoclaurine Synthase (NCS)-catalyzed Pictet-Spengler reaction to form the basic benzylisoquinoline scaffold of (S)-norcoclaurine. researchgate.net This elegant convergence demonstrates nature's efficiency in constructing complex molecular frameworks from a single, readily available precursor. While tyrosine is the primary precursor, some organisms have been found to utilize alternative pathways; for instance, a biosynthetic route using tryptophan instead of tyrosine has been identified for the production of mansouramycin D in Streptomyces albus. nih.gov

Mechanistic Insights into Chemical Reactivity and Interactions

The chemical reactivity of this compound is governed by the electronic properties of the isoquinoline nucleus and the influence of its substituents—the methyl group at the C-1 position and the hydroxyl group at the C-5 position. The isoquinoline ring system is an aromatic 10π-electron system. The nitrogen atom is more electronegative than carbon, leading to a degree of electron withdrawal from the pyridine (B92270) ring, making it less reactive towards electrophilic substitution compared to the benzene (B151609) ring.

The hydroxyl group at C-5 is a strong electron-donating group, which activates the benzene portion of the molecule (the carbocyclic ring) towards electrophilic aromatic substitution, primarily at the ortho and para positions (C-6 and C-8). Conversely, the methyl group at C-1 is located on the pyridine ring. The C-1 position in isoquinolines is susceptible to nucleophilic attack, a reactivity pattern that is a hallmark of electron-deficient nitrogen heterocycles. The presence of the methyl group at this position can influence reactions at this site and can itself be a site of reactivity, such as oxidation or condensation reactions involving its acidic protons.

Studies on the Reactivity of the Isoquinoline Nitrogen Atom

The reactivity of the nitrogen atom in the isoquinoline ring system is a cornerstone of its chemical behavior and its utility in various applications. In this compound, this reactivity is modulated by the electronic effects of the fused benzene ring and the specific substituents on the heterocyclic and carbocyclic rings.

The isoquinoline nitrogen possesses a lone pair of electrons that is not part of the aromatic π-system, rendering it basic and nucleophilic. nih.gov This fundamental characteristic allows the nitrogen atom to readily react with a variety of electrophiles. Reactions such as protonation, alkylation, acylation, and oxidation with peroxy acids occur at this nitrogen center. shahucollegelatur.org.in Upon protonation or alkylation, the corresponding isoquinolinium salt is formed. This transformation significantly alters the electronic properties of the ring system, making it more electron-deficient and activating it towards certain reactions. nih.gov

The substituents on the this compound ring—a methyl group at C1 and a hydroxyl group at C5—influence this inherent reactivity. The methyl group at the C1 position, being electron-donating, can slightly increase the electron density of the pyridine ring. The hydroxyl group at C5 is also an electron-donating group, which can influence the reactivity of the benzenoid ring. The reactivity of the nitrogen atom itself is primarily governed by its ability to act as a nucleophile or base, a property that is fundamental to the design of isoquinoline-based molecules that interact with biological systems. mdpi.com

| Reaction Type | Reactive Site | Description | Reference |

|---|---|---|---|

| Reaction with Electrophiles (e.g., H+, Alkyl halides) | Nitrogen Atom (N2) | The nitrogen lone pair is nucleophilic, leading to the formation of isoquinolinium salts. | nih.govshahucollegelatur.org.in |

| Electrophilic Aromatic Substitution (SEAr) | C5 and C8 (in acidic media); C4 (neutral) | Occurs preferentially on the electron-rich benzenoid ring. | shahucollegelatur.org.inrsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | C1 and C3 | The pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles. | youtube.com |

Understanding Interactions with Macromolecules for Chemical Probe Design

Chemical probes are small molecules designed to selectively interact with a protein of interest, enabling the study of protein function and the validation of new drug targets. nih.gov The isoquinoline scaffold, as found in this compound, is a valuable template for the development of such probes due to its rigid structure and its capacity for diverse interactions with biological macromolecules. researchoutreach.org

The design of chemical probes often employs fragment-based strategies, where small, simple molecules (fragments) that bind to a target protein are identified and then optimized or merged to create more potent and selective compounds. researchoutreach.orgnih.gov Isoquinoline derivatives are frequently used in these fragment-based screening campaigns. For instance, a library of 5,000 fragments including isoquinoline derivatives was screened to develop kinase inhibitors. researchoutreach.org The isoquinoline ring can act as a "hinge binder," with its hydrophobic part occupying binding pockets, such as the ATP pocket in kinases. researchoutreach.org

The interactions between isoquinoline-based probes and their target macromolecules are typically multifaceted. Key interactions can include:

Hydrogen Bonding: The isoquinoline nitrogen atom can act as a hydrogen bond acceptor. Substituents like the hydroxyl group in this compound can act as both hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic rings of the isoquinoline core engage in hydrophobic and π-stacking interactions with nonpolar residues in the protein's binding site. nih.gov

Electrostatic Interactions: The potential for the nitrogen to be protonated allows for electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate.

Molecular docking studies are often used to predict and understand these binding modes. These computational models reveal how inhibitors, such as those based on the quinazolinone (an isomer of isoquinolinone) scaffold, interact with target enzymes through a combination of hydrogen bonds and hydrophobic interactions. nih.gov This understanding is crucial for the rational design of more effective and selective chemical probes. By systematically modifying the substitution pattern on the isoquinoline ring, researchers can fine-tune these interactions to optimize binding affinity and selectivity for the target macromolecule. nih.gov

| Design Principle | Key Structural Feature | Interaction Type | Example Application | Reference |

|---|---|---|---|---|

| Fragment-Based Design | Core Isoquinoline Scaffold | Serves as a rigid anchor for fragment growth or merging. | Discovery of ROCK-I kinase inhibitors. | nih.gov |

| Hinge Binding | Isoquinoline Nitrogen | Hydrogen bond acceptor. | Development of kinase inhibitors targeting the ATP-binding site. | researchoutreach.org |

| Hydrophobic Pocket Filling | Aromatic Rings | Hydrophobic and π-stacking interactions. | Optimization of inhibitor binding affinity. | nih.gov |

| Modulation of Selectivity | Substituents at various positions (e.g., C1, C5) | Steric and electronic effects that fine-tune binding to the target. | Development of selective anti-inflammatory agents. | researchoutreach.org |

Rational Design and Synthesis of 1 Methylisoquinolin 5 Ol Derivatives for Targeted Research Applications

Systematic Structural Modification Strategies

The functionalization of the 1-methylisoquinolin-5-ol core is guided by the inherent reactivity of its constituent parts. The methyl group and the phenolic ring offer orthogonal sites for chemical elaboration, allowing for the creation of diverse molecular architectures.

The reactivity of the this compound scaffold is dictated by the electronic interplay between the pyridine (B92270) and benzene (B151609) rings, further modulated by the substituents at the C1 and C5 positions. The nitrogen atom in the isoquinoline (B145761) ring is electron-withdrawing, which generally deactivates the heterocyclic ring toward electrophilic attack and activates it for nucleophilic substitution, particularly at the C1 position. quora.comyoutube.com